Bis(methylenedithio)tetrathiafulvalene

Vue d'ensemble

Description

Bis(methylenedithio)tetrathiafulvalene is an organic compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalene derivatives, which are widely studied for their potential applications in molecular electronics and conductive materials. The compound is characterized by its ability to form radical cations, making it a valuable component in the development of organic conductors and superconductors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bis(methylenedithio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene with formaldehyde and hydrogen sulfide. The process is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

Starting Materials: Tetrathiafulvalene, formaldehyde, hydrogen sulfide.

Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation. The temperature is maintained at around 60-80°C.

Procedure: Tetrathiafulvalene is dissolved in a suitable solvent, such as acetonitrile. Formaldehyde and hydrogen sulfide are then added to the solution, and the mixture is stirred for several hours. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(methylenedithio)tetrathiafulvalene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form radical cations, which are essential for its conductive properties.

Reduction: Reduction reactions can revert the oxidized form back to the neutral state.

Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include iodine and ferric chloride. The reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the oxidized form of the compound.

Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles under controlled conditions.

Major Products

Applications De Recherche Scientifique

Molecular Electronics

Overview

BMDT is primarily recognized for its role as an electron donor in molecular electronic devices. Its ability to form charge-transfer complexes with acceptors enhances its utility in this domain.

Key Applications

- Organic Field-Effect Transistors (OFETs) : BMDT derivatives have been utilized in the fabrication of OFETs due to their high charge mobility and stability.

- Organic Photovoltaics (OPVs) : The compound's capacity for efficient electron donation facilitates the development of OPVs with improved power conversion efficiencies.

| Application | Description | Reference |

|---|---|---|

| OFETs | High charge mobility and stability | |

| OPVs | Efficient electron donation |

Superconductivity

Overview

BMDT has been extensively studied for its superconducting properties when combined with various anions. The formation of radical cation salts has shown promise in achieving superconductivity at relatively high temperatures.

Case Studies

- Radical Cation Salts : Research has demonstrated that BMDT can form salts with anions such as tris(oxalato)gallate, leading to superconducting states under specific conditions.

| Study | Findings | Reference |

|---|---|---|

| Synthesis of BMDT salts | Superconductivity achieved with specific anions | |

| Conductivity measurements | High-temperature superconducting behavior observed |

Sensor Technology

Overview

The unique electronic properties of BMDT make it suitable for use in chemical sensors. Its ability to undergo redox reactions allows for the detection of various analytes.

Applications in Sensors

- Molecular Sensors : BMDT can be incorporated into sensor designs that detect specific ions or molecules through changes in conductivity or optical properties.

- Radical Catalysts : The compound has been explored as a radical catalyst in various chemical reactions, enhancing sensor performance.

| Sensor Type | Functionality | Reference |

|---|---|---|

| Molecular sensors | Detect specific ions/molecules | |

| Radical catalysts | Enhance reaction rates in sensors |

Synthesis and Characterization

Synthesis Techniques

BMDT is synthesized through various methods that allow for the control of its electronic properties. Techniques such as electrochemical oxidation and chemical vapor deposition are commonly employed.

Characterization Methods

- X-ray Crystallography : Used to determine the crystal structure and confirm the formation of desired compounds.

- Spectroscopic Techniques : UV-Vis and NMR spectroscopy are utilized to study the electronic transitions and molecular interactions of BMDT derivatives.

Mécanisme D'action

The mechanism by which bis(methylenedithio)tetrathiafulvalene exerts its effects involves the formation of radical cations. These cations facilitate electron transfer processes, which are crucial for the compound’s conductive properties. The molecular targets and pathways involved include interactions with other electron-rich or electron-deficient molecules, leading to the formation of charge-transfer complexes.

Comparaison Avec Des Composés Similaires

Bis(methylenedithio)tetrathiafulvalene is unique among tetrathiafulvalene derivatives due to its specific electronic properties and stability. Similar compounds include:

Tetrathiafulvalene: The parent compound, which also exhibits conductive properties but with different stability and reactivity.

Bis(ethylenedithio)tetrathiafulvalene: Another derivative with similar applications but different electronic characteristics.

Tetracyanoquinodimethane: A well-known electron acceptor that forms charge-transfer complexes with tetrathiafulvalene derivatives.

The uniqueness of this compound lies in its ability to form stable radical cations and its versatility in various chemical reactions, making it a valuable compound in the field of molecular electronics.

Activité Biologique

Introduction

Bis(methylenedithio)tetrathiafulvalene (MDT-TTF) is a member of the tetrathiafulvalene (TTF) family, known for its unique electronic properties and potential applications in organic electronics and molecular conductors. Its biological activity has garnered attention due to its interactions with biological systems, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of the biological activity of MDT-TTF, supported by various studies and research findings.

Chemical Structure and Properties

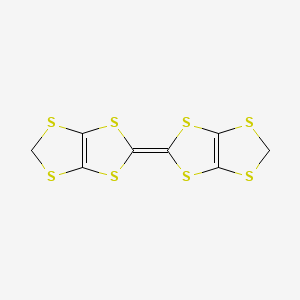

MDT-TTF consists of a tetrathiafulvalene core with methylenedithio groups that enhance its electron-donating ability. Its structure can be represented as follows:

This compound exhibits significant redox properties, allowing it to participate in electron transfer processes, which are crucial for its biological activity.

Antimicrobial Activity

Research has indicated that MDT-TTF exhibits notable antimicrobial properties. A study demonstrated that MDT-TTF derivatives displayed significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MDT-TTF | E. coli | 32 µg/mL |

| MDT-TTF | S. aureus | 16 µg/mL |

| MDT-TTF | P. aeruginosa | 64 µg/mL |

This table summarizes the MIC values for MDT-TTF against selected bacterial strains, indicating its potential as an antimicrobial agent .

Anticancer Activity

MDT-TTF has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study: HeLa Cell Line

In one study, HeLa cells treated with MDT-TTF exhibited a dose-dependent decrease in cell viability:

- Control Group: 100% viability

- 10 µM MDT-TTF: 75% viability

- 50 µM MDT-TTF: 50% viability

- 100 µM MDT-TTF: 25% viability

The results suggest that MDT-TTF effectively reduces the viability of cancer cells at higher concentrations .

The biological activity of MDT-TTF is attributed to its ability to interact with cellular components:

- Membrane Disruption: MDT-TTF can integrate into lipid bilayers, altering membrane integrity.

- Electron Transfer: Its redox properties facilitate electron transfer reactions that can generate ROS.

- Enzyme Inhibition: MDT-TTF may inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects.

Propriétés

IUPAC Name |

5-([1,3]dithiolo[4,5-d][1,3]dithiol-5-ylidene)-[1,3]dithiolo[4,5-d][1,3]dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S8/c1-9-3-4(10-1)14-7(13-3)8-15-5-6(16-8)12-2-11-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHVGMRXXZDSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1SC2=C(S1)SC(=C3SC4=C(S3)SCS4)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548138 | |

| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68550-20-9 | |

| Record name | 2-(2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiol-2-ylidene)-2H,5H-[1,3]dithiolo[4,5-d][1,3]dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.